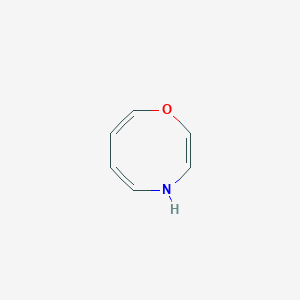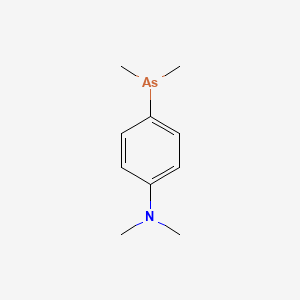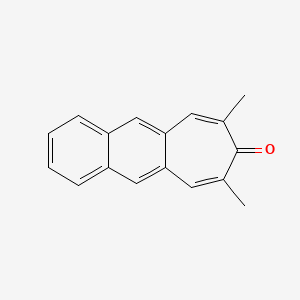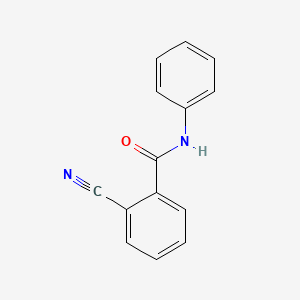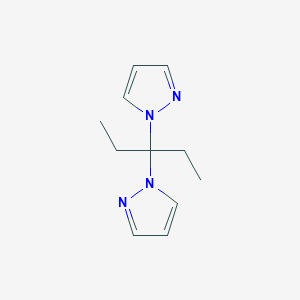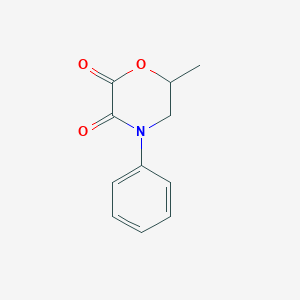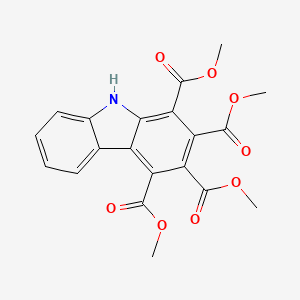
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces acyl groups at specific positions on the carbazole ring, which can then be further modified to introduce methyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by methylation and carboxylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, derivatives of carbazole have been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission .
Comparison with Similar Compounds
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can be compared with other carbazole derivatives, such as:
1,3,6,8-Tetramethyl-carbazole: This compound is similar but lacks the carboxylate groups, which affects its reactivity and applications.
Carbazole-9-yl derivatives: These compounds have different substituents on the carbazole ring, leading to variations in their chemical and physical properties.
The unique combination of methyl and carboxylate groups in this compound makes it particularly versatile and valuable for various applications.
Properties
CAS No. |
37914-34-4 |
|---|---|
Molecular Formula |
C20H17NO8 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C20H17NO8/c1-26-17(22)12-11-9-7-5-6-8-10(9)21-16(11)15(20(25)29-4)14(19(24)28-3)13(12)18(23)27-2/h5-8,21H,1-4H3 |
InChI Key |
NNTZYLJUKVPYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


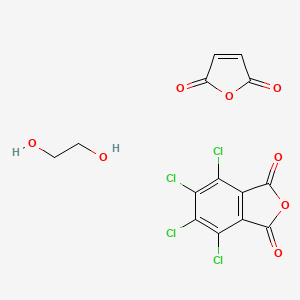
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)

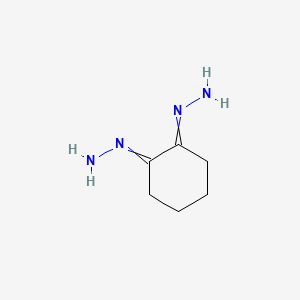

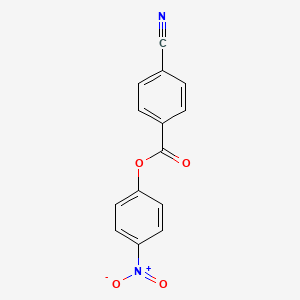
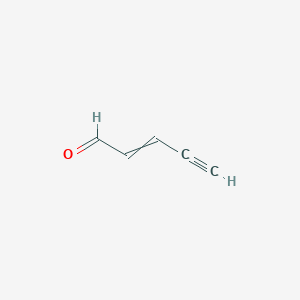
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
